

# Introduction to BRD9 and I-BRD9

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**Compound Focus: I-BRD9**

Cat. No.: S530308

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**Bromodomain-containing protein 9 (BRD9)** is a subunit of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning [1] [2]. The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histones.

**I-BRD9** is the first potent, selective, and cell-active chemical probe designed to inhibit the BRD9 bromodomain [3]. Its development was driven by the need for a high-quality tool compound to elucidate the cellular and biological functions of BRD9 without the confounding effects of inhibiting the highly studied BET (Bromodomain and Extra Terminal) family of bromodomains.

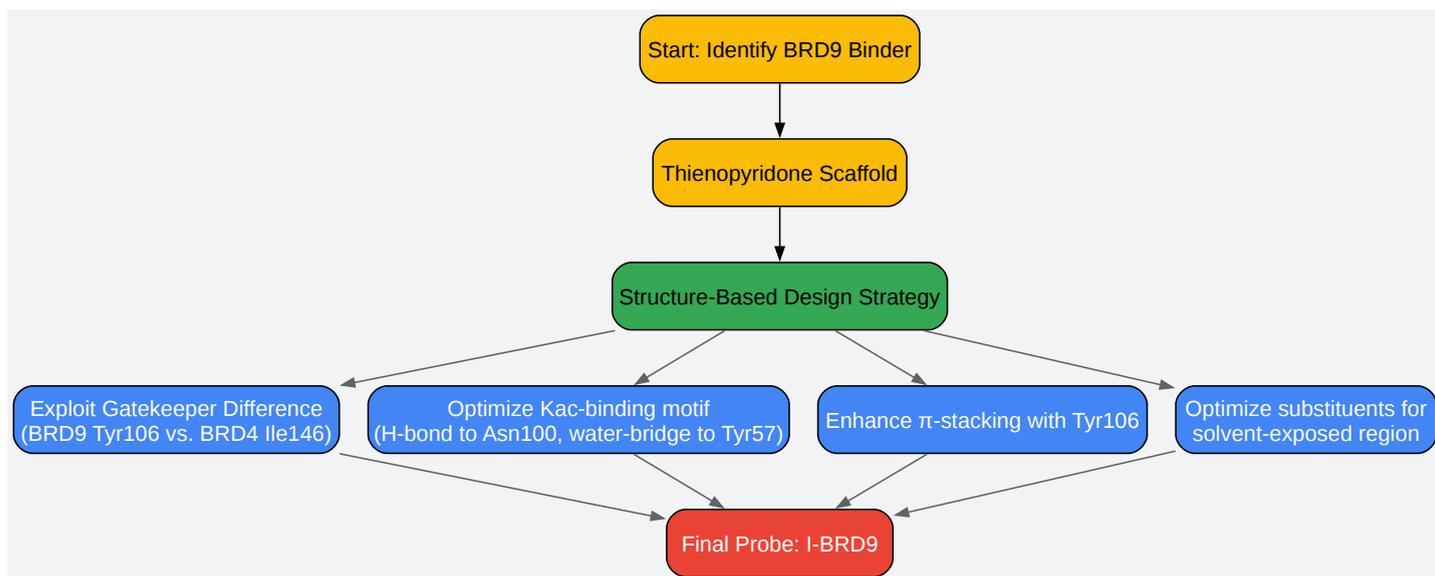
## Structure-Based Design of I-BRD9

The discovery of **I-BRD9** was initiated through a cross-screening strategy of compound libraries, which identified a **thienopyridone** scaffold (compound **17**) as a potent starting point [3]. The subsequent structure-based design focused on exploiting key structural differences between the acetylated lysine (Kac) binding pockets of BRD9 and BET family proteins, particularly BRD4.

The table below summarizes the critical structural features that informed the design of **I-BRD9**.

Structural Element	Role in Binding and Selectivity
<b>ZA Channel</b>	A distinct architecture in BRD9 compared to BRD4, primarily due to differences in amino acid composition [3].
<b>Gatekeeper Residue</b>	BRD9 has a <b>Tyr106</b> , while BRD4 BD1 has an <b>Ile146</b> . The bulkier tyrosine in BRD9 blocks access to a lipophilic 'WPF' shelf, a key difference leveraged for selectivity [3].
<b>Acetyl-Lysine Mimic</b>	The carbonyl group of the core scaffold forms hydrogen bonds with the side chain of <b>Asn100</b> in BRD9 and with <b>Tyr57</b> via a conserved water molecule [2].
<b>Aromatic Core Stacking</b>	The thienopyridone core makes a $\pi$ -stacking interaction with the <b>Tyr106</b> gatekeeper residue in BRD9 [2].
<b>Solvent-Exposed Region</b>	Optimizing substituents directed towards the more open, solvent-exposed area of the binding pocket helped improve potency and physicochemical properties [3].

To visualize the structure-based design strategy, the following diagram outlines the key steps from scaffold identification to the final probe.



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*Overview of the structure-based design workflow for I-BRD9.*

## Quantitative Profiling of I-BRD9

**I-BRD9** was rigorously profiled to establish its potency and selectivity, meeting stringent criteria for a high-quality chemical probe. The quantitative data are summarized in the table below.

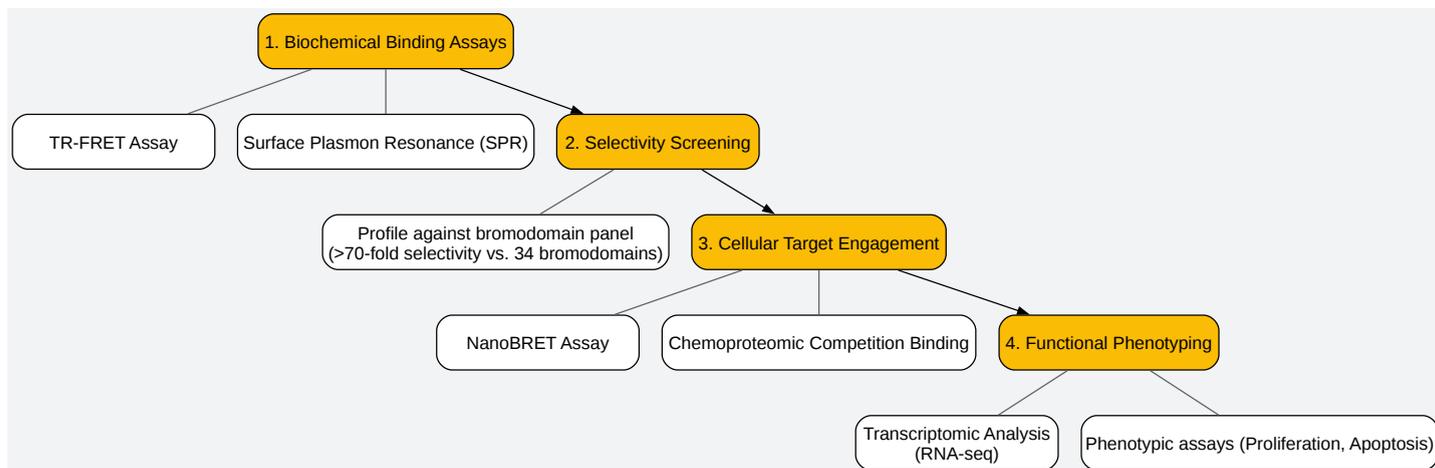
Assay Parameter	Result for BRD9	Result for BRD4 (BD1)	Result for BRD7	Assay Type
Binding Affinity (Kd)	1.9 nM	1400 nM	380 nM	DiscoverX [2]

Assay Parameter	Result for BRD9	Result for BRD4 (BD1)	Result for BRD7	Assay Type
Binding Affinity (pIC50)	7.3 ( $\approx$ 50 nM)	5.3 ( $\approx$ 5000 nM)	N/R	Cell-free assay [4]
Cellular Target Engagement (IC50)	158 nM	N/R	N/R	NanoBRET (HEK293 cells) [2]
Selectivity over BET	> 700-fold	-	-	TR-FRET [3]
Selectivity over BRD7	> 200-fold	-	-	Based on Kd values [3] [4]

N/R = Not explicitly reported in the sourced excerpts; values are derived from the provided citations.

## Key Experimental Protocols for Validation

The biological validation of **I-BRD9** involved several key experiments. The following diagram maps out a typical workflow for profiling a chemical probe like **I-BRD9**.



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*A generalized workflow for the experimental validation of **I-BRD9**'s potency, selectivity, and cellular activity.*

Here are concise methodologies for the core experiments cited in the search results:

- **TR-FRET Assay:** This homogeneous assay was used to determine biochemical potency and selectivity. It typically involves a tagged BRD9 bromodomain, a fluorescent tracer that binds to the Kac pocket, and a test compound (**I-BRD9**). Displacement of the tracer by the compound reduces the TR-FRET signal. The assay was crucial for ensuring **>700-fold selectivity** over the BET family [3].
- **NanoBRET Target Engagement Assay:** This cell-based assay confirms that **I-BRD9** engages with BRD9 in a live cellular environment. It involves expressing a **NanoLuc-tagged BRD9** fusion protein and a **HaloTagged-histone H3.3** protein in HEK293 cells. The binding of the fusion protein to the histone is disrupted by the inhibitor (**I-BRD9**), leading to a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal. This assay yielded an **IC50 of 158 nM** for **I-BRD9** [2] [4].

- **Transcriptomic Profiling (RNA-seq):** To elucidate the functional consequences of BRD9 inhibition, researchers treated Kasumi-1 acute myeloid leukemia cells with **I-BRD9**. Subsequent RNA-sequencing and bioinformatics analysis identified genes and pathways regulated by BRD9, implicating it in **oncology and immune response** pathways [3].

## Application in Disease Research

**I-BRD9** has been used as a tool to investigate the role of BRD9 in various diseases, revealing its potential as a therapeutic target.

- **Cancer Research:** Studies using **I-BRD9** have shown that targeted inhibition of BRD9 suppresses tumorigenesis in several cancer models, including **acute myeloid leukemia (AML)**, **gallbladder cancer (GBC)**, and **uterine fibroids (UFs)** [1] [5] [6]. The anti-tumor effects are mediated through mechanisms such as **increased apoptosis, cell cycle arrest, and decreased cell proliferation and extracellular matrix deposition** [5] [6].
- **Mechanistic Insights:** In gallbladder cancer, **I-BRD9** was instrumental in uncovering that BRD9 promotes cancer progression by upregulating **CST1** and activating the **PI3K/AKT pathway** through interaction with the transcription factor **FOXP1** [6].

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